molecular formula C8H11NO2 B1526688 5-Azaspiro[3.5]nonane-6,8-dione CAS No. 1105665-46-0

5-Azaspiro[3.5]nonane-6,8-dione

Cat. No. B1526688
M. Wt: 153.18 g/mol
InChI Key: BFCONXUGYCTDLJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 5-Azaspiro[3.5]nonane-6,8-dione is represented by the InChI code: 1S/C8H11NO2/c10-6-4-7(11)9-8(5-6)2-1-3-8/h1-5H2,(H,9,11) . This code provides a unique representation of its molecular structure. The compound has a molecular weight of 153.18 .

Scientific Research Applications

Enantioselective Synthesis and Molecular Structure

  • Enantioselective Synthesis : 5-Azaspiro[3.5]nonane-6,8-dione derivatives have been synthesized enantioselectively. The synthesis involved resolving racemic mixtures into enantiomers, which are crucial for developing specific pharmaceutical agents (Nagasaka, Sato, & Saeki, 1997).
  • Molecular Structure Analysis : The molecular structures of these compounds have been extensively studied through methods such as X-ray crystallography. This research helps in understanding the physical and chemical properties of the compound, which is essential for its application in drug design (Ciechanowicz-rutkowska, Lieberman, Hursthouse, & Scott, 1997).

Chemical Synthesis Techniques

  • One-Pot Synthesis : Efficient one-pot synthesis methods for derivatives of 5-Azaspiro[3.5]nonane-6,8-dione have been developed. These methods streamline the production process, making it more feasible for large-scale synthesis (Huynh, Nguyen, & Nishino, 2017).
  • Triazole-Containing Spiro Dilactones : Triazole-containing spiro dilactones have been synthesized from 5-Azaspiro[3.5]nonane-6,8-dione derivatives. These compounds have potential applications in medicinal chemistry due to their multifunctional nature (Ghochikyan, Muzalevskiy, Samvelyan, Galstyan, & Nenajdenko, 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, which refer to skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

5-azaspiro[3.5]nonane-6,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c10-6-4-7(11)9-8(5-6)2-1-3-8/h1-5H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCONXUGYCTDLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(=O)CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Azaspiro[3.5]nonane-6,8-dione

CAS RN

1105665-46-0
Record name 5-azaspiro[3.5]nonane-6,8-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Fominova, T Diachuk, IV Sadkova… - European Journal of …, 2019 - Wiley Online Library
Novel spirocyclic pyrrolidines were synthesized in three steps from cyclic α‐amino acids with a 3‐ to 7‐membered cycle. The key transformation was the Dieckmann condensation …

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